molecular formula C16H23NO6 B5083773 4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate

4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate

Cat. No. B5083773
M. Wt: 325.36 g/mol
InChI Key: LCECJARKRYULHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate, commonly known as DMEMO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMEMO is a member of the morpholine family and is widely used in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

DMEMO inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased concentration of acetylcholine enhances cholinergic neurotransmission, leading to improved cognitive function.
Biochemical and Physiological Effects
DMEMO has been shown to have several biochemical and physiological effects. It enhances the cholinergic neurotransmission in the brain, leading to improved cognitive function. DMEMO has also been shown to have antioxidant properties, which can protect against oxidative stress. Additionally, DMEMO has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMEMO has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the cholinergic system. DMEMO is also relatively easy to synthesize and purify, making it readily available for research. However, DMEMO has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, DMEMO has limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

DMEMO has several potential future directions in scientific research. It can be used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. DMEMO can also be used in the study of the cholinergic system and its role in cognitive function. Additionally, DMEMO can be used in the development of new methods for the synthesis of morpholine derivatives.
Conclusion
In conclusion, DMEMO is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, enhances the cholinergic neurotransmission in the brain, and has several biochemical and physiological effects. DMEMO has several advantages for lab experiments, but it also has some limitations. DMEMO has several potential future directions in scientific research, making it an essential tool for researchers in various fields.

Synthesis Methods

DMEMO is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with morpholine. The final product is then purified through crystallization and recrystallization techniques to obtain DMEMO in its pure form.

Scientific Research Applications

DMEMO has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DMEMO has been shown to enhance the cholinergic neurotransmission in the brain, which is essential for cognitive function. DMEMO has also been used in the development of new drugs for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain.

properties

IUPAC Name

4-[2-(2,6-dimethylphenoxy)ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-12-4-3-5-13(2)14(12)17-11-8-15-6-9-16-10-7-15;3-1(4)2(5)6/h3-5H,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCECJARKRYULHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.